Ring-Size Expansion: Seven-Membered 1,4-Diazepane vs. Six-Membered Piperazine in Anti-Tubercular Derivatives
In a direct comparison of pyrazinamide derivatives synthesized from either 1-Boc-piperazine or 1-Boc-homopiperazine (1-Boc-1,4-diazepane), the homopiperazine-derived Series-II compounds showed a distinct anti-tubercular profile. The most active homopiperazine-based compound (7e) achieved an IC₅₀ of 2.18 µM and an IC₉₀ of 3.73 µM against M. tuberculosis H37Ra [1]. Meanwhile, five compounds from the piperazine-based Series-I (6a, 6e, 6h, 6j, 6k) exhibited IC₅₀ values between 1.35 and 2.18 µM, with IC₉₀ values ranging from 3.73 to 4.00 µM [1]. Notably, compound 6e had a substantially higher IC₉₀ of 40.32 µM, indicating a divergent structure-activity relationship [1].
| Evidence Dimension | Anti-tubercular potency (IC₅₀ and IC₉₀) of final derivatives |
|---|---|
| Target Compound Data | Series-II (homopiperazine-derived): compound 7e IC₅₀ = 2.18 µM, IC₉₀ = 3.73 µM |
| Comparator Or Baseline | Series-I (piperazine-derived): compounds 6a, 6e, 6h, 6j, 6k IC₅₀ = 1.35–2.18 µM; IC₉₀ = 3.73–40.32 µM |
| Quantified Difference | Comparable IC₅₀ range but divergent IC₉₀ values; 6e IC₉₀ = 40.32 µM vs. 7e IC₉₀ = 3.73 µM (>10-fold difference in maximal efficacy for specific pairs) |
| Conditions | M. tuberculosis H37Ra; compounds evaluated for 50% and 90% inhibitory concentrations |
Why This Matters
Procurement teams must select the diazepane building block for SAR programs targeting maximal efficacy (IC₉₀), as the ring size directly influences the steepness of the dose-response curve and bactericidal potential, which cannot be predicted from piperazine analogs.
- [1] Singireddi, S.; et al. RSC Adv. 2020, 10, 16606–16621. DOI: 10.1039/d0ra01348j. View Source
